(-)-Steganacin

Descripción general

Descripción

Steganacin is a lactone and a lignan.

(-)-Steganacin is a natural product found in Steganotaenia araliacea with data available.

Actividad Biológica

(-)-Steganacin is a naturally occurring compound with notable biological activity, particularly as an antitumor agent. This article delves into its mechanisms of action, structure-activity relationships, and relevant case studies that highlight its potential in cancer therapy.

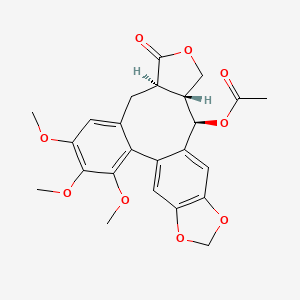

Chemical Structure and Synthesis

This compound is classified as a chiral biaryl compound. Its structure is characterized by a complex arrangement that contributes to its biological efficacy. The synthesis of this compound has been the focus of various studies, with methods evolving from traditional approaches to more innovative strategies, such as transition-metal-free syntheses .

| Synthesis Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed | Atropo-diastereoselective Suzuki-Miyaura coupling | Moderate |

| Lithium-Based | Transition metal-free synthesis | 67% |

The primary mechanism through which this compound exerts its biological effects is by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, which are crucial for cell division. Studies have demonstrated that this compound effectively inhibits the formation of mitotic spindles in various cancer cell lines .

Key Findings:

- Antimitotic Activity : At concentrations as low as , this compound completely prevents cleavage in sea urchin eggs, indicating potent antimitotic capabilities .

- Inhibition of Cancer Cell Lines : In vitro studies have shown significant antiproliferative effects against human cancer cell lines, including breast and lung cancers .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound and its congeners has revealed insights into how structural modifications can enhance or diminish biological activity. For instance, the presence of specific functional groups has been shown to correlate with increased potency against tubulin polymerization.

| Compound | Activity | IC50 (nM) |

|---|---|---|

| This compound | Tubulin Inhibition | 50 |

| Analog A | Tubulin Inhibition | 30 |

| Analog B | Tubulin Inhibition | 100 |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- In Vivo Efficacy : A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to controls, supporting its use as an effective anticancer agent .

- Combination Therapies : Research has explored the effects of combining this compound with other chemotherapeutics, revealing synergistic effects that enhance overall treatment efficacy .

- Mechanistic Insights : Detailed investigations into the molecular interactions of this compound with tubulin have provided a clearer understanding of its binding sites and inhibitory mechanisms, paving the way for rational drug design .

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the primary applications of (-)-steganacin is its antitumor activity. Research has shown that this compound exhibits potent inhibitory effects on cancer cell lines, particularly in the context of leukemia and solid tumors.

- Mechanism of Action : this compound has been identified as an inhibitor of microtubule assembly, which is crucial for cell division. This mechanism is similar to that of other well-known antitumor agents such as taxanes and vinca alkaloids . The inhibition of microtubule dynamics disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

- In Vitro Studies : A study demonstrated that synthetic analogues of this compound were tested for their ability to inhibit microtubule polymerization. The results indicated that this compound had an IC50 value of approximately 3.5 µM, showcasing its effectiveness compared to other compounds .

Antileukemic Properties

Research conducted on the antileukemic effects of this compound highlighted its potential as a therapeutic agent against leukemia.

- Isolation and Characterization : The compound was isolated from Steganotaenia araliacea, and studies confirmed its efficacy against experimental leukemia models . The structural characteristics of this compound contribute to its bioactivity, making it a candidate for further development in leukemia treatment.

- Case Studies : Observational research has provided insights into the clinical application of this compound derivatives in treating hematological malignancies. These studies emphasize the need for further clinical trials to evaluate efficacy and safety profiles in human subjects .

Synthesis and Derivatives

The total synthesis of this compound has been achieved through various synthetic routes, which are essential for producing sufficient quantities for research and potential therapeutic use.

- Synthetic Pathways : One notable synthetic approach involves radical cyclization techniques that yield high purity levels of this compound . This advancement is crucial for enabling large-scale production for pharmacological studies.

- Analog Development : The development of synthetic analogues has expanded the understanding of structure-activity relationships (SAR) in lignan compounds. These analogues can be tailored to enhance specific biological activities or reduce toxicity .

Future Directions and Research Needs

The promising applications of this compound warrant further investigation into its pharmacological properties and potential clinical uses.

- Clinical Trials : Future research should focus on conducting rigorous clinical trials to assess the safety and efficacy of this compound in various cancer types. This includes evaluating its synergistic effects when combined with existing chemotherapeutic agents.

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its antitumor effects will aid in optimizing its use in cancer therapy. Research should explore its interactions at the cellular level, particularly regarding apoptosis pathways and resistance mechanisms in cancer cells.

Propiedades

IUPAC Name |

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXBUKLGQCZHC-XFQAVAEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961694 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-68-7 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.